molecular formula C14H7BrN4O2S2 B2693712 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1021131-69-0

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2693712
CAS RN: 1021131-69-0
M. Wt: 407.26
InChI Key: GJGUGOBGZUQVGN-UHFFFAOYSA-N
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Description

“N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide” is a complex organic compound. It belongs to the class of benzothiazole compounds . Benzothiazole compounds have been found to exhibit significant biological activities . For instance, some benzothiazole derivatives have shown promising anti-tubercular properties .


Synthesis Analysis

The synthesis of similar benzothiazole compounds involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The synthesis process often involves coupling substituted 2-amino benzothiazoles with other compounds .


Molecular Structure Analysis

The molecular structure of such compounds can be complex. For instance, a related compound, 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, has a monoclinic crystal structure . The steric and electrostatic potential fields were calculated at each lattice intersection of a regularly spaced grid of 1.0 Å .


Chemical Reactions Analysis

Benzothiazole compounds can undergo various chemical reactions. For example, a Diels–Alder reaction between key intermediates can lead to the formation of correspondent compounds . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole compounds can be diverse. For instance, they can exhibit ligand-centered fluorescence, metal-centered 5d–4f/4f–4f emission in the visible and the NIR range, and antenna effects via Dexter and Förster (FRET) energy transfer mechanisms .

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds containing 1,3,4-oxadiazole and benzo[d]thiazole moieties has been a subject of interest due to their promising biological activities. For instance, Palkar et al. (2017) described the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as novel antibacterial agents. These compounds demonstrated significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cell lines, indicating their potential as therapeutic agents (Palkar et al., 2017).

Anticancer Evaluation

Research on 1,3,4-oxadiazole derivatives has also extended to anticancer evaluations. Ravinaik et al. (2021) synthesized a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and assessed their anticancer activity against various cancer cell lines. These compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug etoposide, highlighting the therapeutic potential of these structures (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of 1,3,4-oxadiazole derivatives have also been explored. Makwana and Naliapara (2014) reported on the synthesis, characterization, and biological evaluation of 2,5-di-substituted 1,3,4-oxadiazole derivatives, which showed moderate to good antimicrobial and antifungal activities. This study contributes to the understanding of the relationship between structure and biological activity, paving the way for the development of new antimicrobial agents (Makwana & Naliapara, 2014).

Mechanism of Action

The mechanism of action of benzothiazole compounds can vary depending on their structure and the biological target. Some benzothiazole derivatives have shown inhibition potency against M. tuberculosis . They may work by inhibiting quorum sensing pathways in bacteria .

Future Directions

The future directions in the research of benzothiazole compounds are promising. The development of new benzothiazole derivatives and their in vitro and in vivo activity are areas of active research . The discovery of novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields . Further, molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrN4O2S2/c15-10-6-5-9(22-10)12-18-19-14(21-12)17-11(20)13-16-7-3-1-2-4-8(7)23-13/h1-6H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGUGOBGZUQVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

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